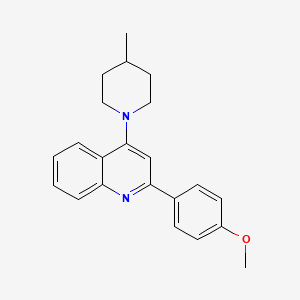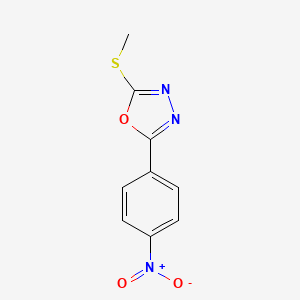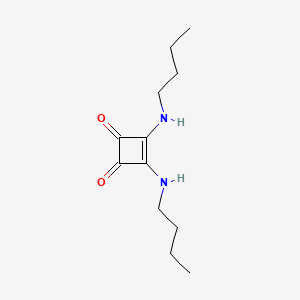
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- is a chemical compound with the molecular formula C9H12N4S2 and a molecular weight of 240.351 g/mol . This compound is known for its unique structure, which includes a hydrazine backbone with two thiourea groups and a 4-methylphenyl substituent. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, amines, and substituted thioureas. These products have diverse applications in various fields of research .
Scientific Research Applications
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. It may also interfere with cellular pathways by modulating enzyme activity or signaling processes .
Comparison with Similar Compounds
Similar Compounds
N-Octyl-1,2-hydrazinedicarbothioamide: Similar structure but with an octyl group instead of a 4-methylphenyl group.
N-(3-Methylbutyl)-N’-(4-methylphenyl)-1,2-hydrazinedicarbothioamide: Similar structure with a 3-methylbutyl group.
Uniqueness
1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
79010-44-9 |
|---|---|
Molecular Formula |
C9H12N4S2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1-(carbamothioylamino)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C9H12N4S2/c1-6-2-4-7(5-3-6)11-9(15)13-12-8(10)14/h2-5H,1H3,(H3,10,12,14)(H2,11,13,15) |
InChI Key |
XLYVHDFPBSASOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)









![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)


